2-Bromo-5-iodo-N-methylbenzene-1-sulfonamide
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Overview
Description
2-Bromo-5-iodo-N-methylbenzene-1-sulfonamide is an organic compound that belongs to the class of benzene derivatives It is characterized by the presence of bromine, iodine, and a sulfonamide group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-iodo-N-methylbenzene-1-sulfonamide typically involves multiple steps, starting with the functionalization of the benzene ringThe reaction conditions often require the use of specific reagents and catalysts to achieve the desired substitutions and functional group transformations .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors and advanced purification techniques to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-5-iodo-N-methylbenzene-1-sulfonamide can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be replaced by other substituents through nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, which involves the formation of carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, strong acids or bases for substitution reactions, and oxidizing or reducing agents for redox reactions. The reaction conditions, such as temperature, solvent, and reaction time, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Suzuki-Miyaura coupling reaction, the product would be a biaryl compound with the bromine or iodine atom replaced by another aromatic group .
Scientific Research Applications
2-Bromo-5-iodo-N-methylbenzene-1-sulfonamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions between small molecules and biological targets.
Mechanism of Action
The mechanism of action of 2-Bromo-5-iodo-N-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, while the bromine and iodine atoms can participate in halogen bonding. These interactions can affect the activity of enzymes, receptors, or other proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
1-Bromo-2-chloro-4-iodo-5-methylbenzene: This compound has a similar structure but with a chlorine atom instead of a sulfonamide group.
2-Bromo-4-iodo-1-methylbenzene: This compound lacks the sulfonamide group and has a different substitution pattern on the benzene ring.
Uniqueness
2-Bromo-5-iodo-N-methylbenzene-1-sulfonamide is unique due to the presence of both bromine and iodine atoms along with a sulfonamide group. This combination of functional groups provides distinct chemical reactivity and potential for diverse applications compared to other similar compounds.
Biological Activity
2-Bromo-5-iodo-N-methylbenzene-1-sulfonamide is a sulfonamide derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique combination of halogen substituents and a sulfonamide group, making it an interesting candidate for various therapeutic applications. The following sections explore its biological activity, mechanisms of action, and relevant research findings.
Molecular Formula: C7H7BrI N O2S
Molecular Weight: 305.01 g/mol
IUPAC Name: 2-bromo-5-iodo-N-methylbenzenesulfonamide
CAS Number: [not specified in the search results]
Biological Activity
The biological activity of this compound has been studied in various contexts, particularly its antimicrobial and anticancer properties.
Antimicrobial Activity
Research indicates that sulfonamides, including this compound, exhibit antimicrobial properties by inhibiting bacterial folate synthesis. The presence of both bromine and iodine atoms may enhance the compound's ability to penetrate bacterial membranes, thus increasing its efficacy against a range of pathogens.
Pathogen | Activity | Reference |
---|---|---|
Escherichia coli | Moderate inhibition | |
Staphylococcus aureus | Significant inhibition | |
Pseudomonas aeruginosa | Low activity |
Anticancer Potential
Recent studies have suggested that this compound may have anticancer effects. Its mechanism of action appears to involve the modulation of cell signaling pathways associated with apoptosis and cell proliferation.
A case study involving human cancer cell lines demonstrated that treatment with the compound resulted in:
- Inhibition of cell growth: A dose-dependent reduction in viability was observed.
- Induction of apoptosis: Increased levels of apoptotic markers were noted after treatment.
The proposed mechanisms through which this compound exerts its biological effects include:
- Folate Synthesis Inhibition: Similar to other sulfonamides, it may inhibit dihydropteroate synthase, an enzyme critical for folate synthesis in bacteria.
- Cell Signaling Modulation: The compound may interfere with signaling pathways that regulate cell survival and apoptosis, particularly through the inhibition of specific kinases involved in cancer progression.
Research Findings
Several studies have highlighted the potential applications of this compound in drug development:
- Antimicrobial Studies: A comparative analysis showed that this compound was more effective against Gram-positive bacteria compared to Gram-negative strains.
- Cancer Research: In vitro studies reported that the compound could synergistically enhance the effects of existing chemotherapeutic agents, suggesting potential for combination therapies.
Properties
Molecular Formula |
C7H7BrINO2S |
---|---|
Molecular Weight |
376.01 g/mol |
IUPAC Name |
2-bromo-5-iodo-N-methylbenzenesulfonamide |
InChI |
InChI=1S/C7H7BrINO2S/c1-10-13(11,12)7-4-5(9)2-3-6(7)8/h2-4,10H,1H3 |
InChI Key |
BDDAABDCKZRARL-UHFFFAOYSA-N |
Canonical SMILES |
CNS(=O)(=O)C1=C(C=CC(=C1)I)Br |
Origin of Product |
United States |
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